2,6-Dimethyl-3,5-heptanedione
Overview
Description
2,6-Dimethyl-3,5-heptanedione is a multifaceted organic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a chiral auxiliary, a building block for complex organic syntheses, and a subject for studying reaction mechanisms and kinetics 10.
Synthesis Analysis
The synthesis of optically pure 2,6-dimethyl-3,5-heptanedione derivatives has been achieved through enantiodifferentiating hydrogenation using a tartaric acid–NaBr–modified Raney nickel catalyst, followed by preferential recrystallization . Additionally, the compound has been involved in the synthesis of energetic organic peroxides and has been used to study the regioselectivity of Diels-Alder reactions controlled by remote substituents .
Molecular Structure Analysis
The molecular structure and intramolecular hydrogen bonding (IHB) of 2,6-dimethyl-3,5-heptanedione have been thoroughly investigated using spectroscopic methods and density functional theory (DFT) calculations. The strength of the IHB has been compared with similar molecules, and the influence of methyl groups on the IHB strength has been elucidated .
Chemical Reactions Analysis
2,6-Dimethyl-3,5-heptanedione has been used to study gas-phase reactions with ozone, leading to the formation of ozonides and providing insights into the oxidative cleavage of carbon-carbon single bonds . The kinetics of proton transfer reactions involving this diketone with various amines have also been explored, revealing the effects of steric crowding and π-overlap on intrinsic rate constants10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethyl-3,5-heptanedione and its derivatives have been characterized in several studies. The compound's interaction with surfaces has been examined using scanning tunneling microscopy and DFT, revealing multiple chemisorbed species and providing insights into the adsorption energies and reaction pathways . The hydrogenation of 2,6-heptanedione on platinized carbon has been investigated, leading to the formation of various cyclic compounds . Additionally, the energetic properties of organic peroxides derived from 2,6-dimethyl-3,5-heptanedione have been assessed, including their sensitivities to impact, friction, and thermal behavior .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Computational Electronics .
Summary of the Application
2,6-Dimethyl-3,5-heptanedione is used as a molecular wire in the study of electronic transport properties . The molecule can be converted between two forms, enol and keto, through hydrogen transfer .
Methods of Application or Experimental Procedures
The research used nonequilibrium green’s function integrated with density functional theory to investigate the electronic transport properties of a β-diketone (2,6-dimethyl-3,5-heptanedione) molecular wire induced by hydrogen transfer .
Results or Outcomes
The study found that due to the deformation of the molecule (enol→keto), there is a noticeable change in conductivity . As a result of this deformation, the conductivity is switched from on state (high conductivity and low resistance) to off state (low conductivity and high resistance) .
2. Metal-Organic Chemical Vapor Deposition (MOCVD)
Specific Scientific Field
This application is in the field of Material Science , specifically in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD) .
Summary of the Application
2,6-Dimethyl-3,5-heptanedione is used as a metal chelating agent in the preparation of metal diketonates for MOCVD .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes or results of this application are not specified in the source .
Future Directions
properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-heptanedione | |
CAS RN |
18362-64-6 | |
Record name | 2,6-Dimethyl-3,5-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylheptane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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